molecular formula C4H9NO3S B8656771 Ethyl (methanesulfonyl)methanimidate CAS No. 67734-29-6

Ethyl (methanesulfonyl)methanimidate

Cat. No.: B8656771
CAS No.: 67734-29-6
M. Wt: 151.19 g/mol
InChI Key: VHMJCJQDECPFNG-UHFFFAOYSA-N
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Description

Ethyl (methanesulfonyl)methanimidate is a methanimidate ester characterized by a methanesulfonyl group attached to the imidate nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems. Methanimidates, in general, are reactive due to their electrophilic imidate moiety, which facilitates nucleophilic additions and cyclization reactions.

Properties

CAS No.

67734-29-6

Molecular Formula

C4H9NO3S

Molecular Weight

151.19 g/mol

IUPAC Name

ethyl N-methylsulfonylmethanimidate

InChI

InChI=1S/C4H9NO3S/c1-3-8-4-5-9(2,6)7/h4H,3H2,1-2H3

InChI Key

VHMJCJQDECPFNG-UHFFFAOYSA-N

Canonical SMILES

CCOC=NS(=O)(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Methanimidate Derivatives

Key Observations :

  • Structural Diversity: The methanimidate scaffold is adaptable to diverse heterocyclic systems (e.g., thienopyridines, pyranopyrazoles). Substituents such as cyano, ethoxycarbonyl, and aryl groups modulate electronic and steric properties .
  • Synthetic Uniformity: Triethyl orthoformate is a common reagent for imidate formation, with acetic anhydride or ethanol as solvents under reflux .
Reactivity and Functional Transformations

The methanimidate group undergoes nucleophilic attack, enabling cyclization or substitution reactions. Comparative examples:

  • With Hydrazine: Compounds 6a and 6b react with hydrazine hydrate to form pyridothienopyrimidines (e.g., 7a,b), demonstrating the imidate’s role in constructing fused heterocycles .
  • Base-Mediated Rearrangement: Ethyl N-(3-cyanothien-2-yl)methanimidate (17) undergoes Dimroth rearrangement in ethanolic piperidine to yield hydrazino derivatives, highlighting stability differences among analogs .
  • Electron-Withdrawing Effects : The methanesulfonyl group in Ethyl (methanesulfonyl)methanimidate likely accelerates nucleophilic reactions compared to electron-donating substituents (e.g., methoxy in 6a) .
Analytical and Physical Properties

Elemental analysis data for selected compounds:

Compound Formula Calculated (%) Found (%)
6a C₂₂H₂₁N₃O₄S C: 62.40; H: 5.00; N: 9.92; S: 7.57 C: 62.17; H: 4.79; N: 9.57; S: 7.82
6b C₂₁H₁₈ClN₃O₄S C: 56.57; H: 4.07; N: 9.42; S: 7.19 Not provided

Notes:

  • The methanesulfonyl group contributes to higher sulfur content (7.57% in 6a) compared to non-sulfonylated analogs.
  • Melting points and spectral data (IR, NMR) are critical for structural confirmation but are inconsistently reported across studies .

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